Ibandronic Acid-d3 Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

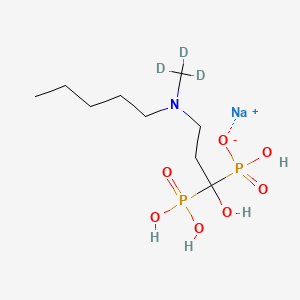

sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLBEOAZMZAZND-MUTAZJQDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857868 | |

| Record name | Sodium hydrogen {1-hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]-1-phosphonopropyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329834-28-7 | |

| Record name | Sodium hydrogen {1-hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]-1-phosphonopropyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of an Isotopic Twin in Bioanalysis

An In-depth Technical Guide to the Chemical Properties and Analytical Applications of Ibandronic Acid-d3 Sodium Salt

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into the core chemical properties, the mechanistic underpinnings of its parent compound, and detailed protocols for its application as a critical analytical reagent.

Ibandronic Acid is a potent third-generation nitrogen-containing bisphosphonate used to treat osteoporosis and other bone-related diseases.[1][2][3] Its therapeutic efficacy stems from its ability to inhibit osteoclast-mediated bone resorption.[1][4] To accurately quantify Ibandronic Acid in complex biological matrices such as plasma or urine—a crucial step in pharmacokinetic and pharmacodynamic studies—a reliable internal standard is paramount. This compound serves this exact purpose. As a stable isotope-labeled (SIL) analogue of the parent drug, it exhibits nearly identical chemical and physical behavior during sample extraction and analysis, yet is distinguishable by mass spectrometry. This guide elucidates the chemical properties that make it an ideal internal standard and provides the technical details for its application.

Section 1: Core Physicochemical Properties

The utility of this compound in a laboratory setting is dictated by its fundamental physicochemical characteristics. These properties influence its storage, handling, solubility, and analytical behavior.

| Property | Value | Significance for Researchers |

| Chemical Name | [1-Hydroxy-3-(methyl-d3-pentylamino)propylidene]bisphosphonic Acid Sodium Salt[5][6][7] | The name precisely describes the molecular structure, including the position of the three deuterium atoms on the methyl group. |

| Molecular Formula | C₉H₁₉D₃NNaO₇P₂[5][8][9] | Confirms the elemental composition and the presence of deuterium (D). |

| Molecular Weight | 344.23 g/mol [5][8] | The +3 Da mass shift compared to the unlabeled Ibandronate is the basis for its use in mass spectrometry. |

| CAS Number | 1329834-28-7[5][9][10] | Provides a unique identifier for unambiguous substance registration and literature searches. |

| Appearance | White to Off-White Solid[5][11] | A key visual identifier for material verification. |

| Solubility | Soluble in water[11][12]; Slightly soluble in acetonitrile and aqueous bases[13]. | High water solubility facilitates the preparation of aqueous stock solutions for analytical standards. |

| Melting Point | >208°C with decomposition[10] | Indicates high thermal stability, although decomposition at high temperatures is typical for such salts. |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture[5][12]. | The compound is hygroscopic[13]; strict storage is crucial to prevent water absorption and maintain mass accuracy for weighing. |

Expert Insight: The hygroscopic nature of this compound cannot be overstated. When preparing stock solutions for quantitative assays, it is imperative to allow the container to equilibrate to room temperature before opening to prevent condensation. Weighing should be performed promptly in a controlled-humidity environment if possible.

Section 2: The Biological Target: Ibandronate's Mechanism of Action

To appreciate the analytical context, one must first understand the biological mechanism of the unlabeled drug. Ibandronic acid's therapeutic effect is rooted in its potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the cellular mevalonate pathway.[1][2][14][15]

The Mevalonate Pathway and Bone Resorption:

-

Osteoclast Function: Osteoclasts are specialized cells responsible for breaking down bone tissue. Their function is essential for bone remodeling but becomes pathological when overactive.

-

The Mevalonate Pathway: This pathway produces isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[16]

-

Protein Prenylation: FPP and GGPP are essential for a post-translational modification called prenylation. This process attaches these lipid groups to small GTPase signaling proteins (e.g., Ras, Rho, Rac).[1][2]

-

GTPase Function: Prenylation anchors these proteins to the cell membrane, which is critical for their signaling functions that control osteoclast cytoskeleton organization, trafficking, and survival.[2][17]

Ibandronate's Intervention: As a nitrogen-containing bisphosphonate, Ibandronate acts as an analogue of isoprenoid diphosphate lipids.[1] It binds to the active site of FPPS, inhibiting the enzyme.[14][15] This blockade prevents the synthesis of FPP and GGPP, thereby halting protein prenylation. The lack of functional small GTPases disrupts the formation of the osteoclast's ruffled border, causing the cell to detach from the bone and ultimately undergo apoptosis (programmed cell death), thus reducing bone resorption.[1]

Sources

- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Ibandronic acid | Macmillan Cancer Support [macmillan.org.uk]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. vivanls.com [vivanls.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound See I120003 | 1329834-28-7 [chemicalbook.com]

- 11. Ibandronate Sodium Monohydrate - LKT Labs [lktlabs.com]

- 12. Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2) - Oreate AI Blog [oreateai.com]

- 13. This compound CAS#: [m.chemicalbook.com]

- 14. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 15. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of farnesyl pyrophosphate synthase alleviates cardiomyopathy in diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Isotopically Labeled Bisphosphonates

An In-Depth Technical Guide to the Synthesis of Ibandronic Acid-d3 Sodium Salt

Ibandronic acid, a potent third-generation nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related disorders.[1][2] Its mechanism of action involves the inhibition of osteoclast-mediated bone resorption, thereby increasing bone mineral density.[1] For researchers and drug development professionals, understanding the pharmacokinetics, metabolism, and bioavailability of such drugs is paramount. This is where isotopically labeled analogues, such as Ibandronic Acid-d3, become indispensable tools.

The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group creates a molecule that is chemically identical to the parent drug but physically distinguishable by its mass.[3][4] This mass difference allows it to be used as a highly reliable internal standard for quantitative analysis in complex biological matrices by mass spectrometry (LC-MS).[3][4] The use of stable isotopes can also elucidate metabolic pathways, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic processes at that specific site (a phenomenon known as the kinetic isotope effect).[5]

This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway for this compound, synthesized from established chemical principles and patent literature for the non-labeled parent compound. We will delve into the rationale behind key procedural steps, offering insights from a senior application scientist's perspective to ensure both clarity and scientific rigor.

Overall Synthetic Strategy

The synthesis of this compound can be logically dissected into two primary stages:

-

Construction of the Deuterated Precursor: This involves the synthesis of the core side chain, 3-(N-(methyl-d3)-N-pentylamino)propanoic acid, typically as its hydrochloride salt for improved stability and handling. The critical deuterium labeling step occurs during the formation of the N-methyl-d3 group.

-

Bisphosphonation and Salt Formation: The deuterated amino acid precursor undergoes a phosphonation reaction to install the characteristic 1-hydroxy-1,1-bisphosphonic acid moiety. This is followed by hydrolysis and a carefully controlled neutralization to isolate the final active pharmaceutical ingredient (API) as a monosodium salt.

Figure 1: High-level overview of the two-stage synthetic strategy for this compound.

Part 1: Synthesis of the Deuterated Precursor

The synthesis of the key intermediate, 3-(N-(methyl-d3)-N-pentylamino)propanoic acid hydrochloride, is a multi-step process designed to build the side chain with precise isotopic labeling. The following protocol is a composite based on established methods for similar structures.

Experimental Protocol: Precursor Synthesis

-

Step 1a: Synthesis of N-(methyl-d3)-N-pentylamine.

-

Rationale: Direct methylation of N-pentylamine can lead to over-alkylation. A common strategy involves reacting N-methylbenzylamine with 1-bromopentane, followed by debenzylation.[6] For deuteration, we adapt this by first synthesizing N-pentylbenzylamine and then introducing the deuterated methyl group.

-

Procedure:

-

To a solution of N-benzylamine and 1-bromopentane in a suitable solvent like acetone, add a base such as potassium carbonate.[6]

-

Stir the reaction mixture at room temperature for 18-24 hours.[6]

-

Filter the mixture and concentrate the filtrate under vacuum to obtain crude N-pentylbenzylamine.

-

Dissolve the crude product in a polar solvent like methanol. Add iodomethane-d3 (CD₃I) and a non-nucleophilic base.

-

Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

-

The resulting N-(methyl-d3)-N-pentylbenzylamine is then subjected to catalytic hydrogenation (e.g., using Palladium on Carbon) to cleave the benzyl protecting group, yielding the desired N-(methyl-d3)-N-pentylamine.[6]

-

-

-

Step 1b: Synthesis of methyl 3-(N-(methyl-d3)-N-pentylamino)propionate.

-

Rationale: A Michael addition reaction is an efficient way to elongate the carbon chain. The secondary amine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate.[6][7]

-

Procedure:

-

To a solution of N-(methyl-d3)-N-pentylamine in a solvent like methanol, add methyl acrylate dropwise at room temperature.[6]

-

Heat the reaction mixture to a moderate temperature (e.g., 65°C) for approximately 1 hour.[6]

-

Cool the reaction and concentrate under vacuum to obtain the crude ester product.

-

-

-

Step 1c: Hydrolysis and Salt Formation.

-

Rationale: The final precursor requires a carboxylic acid functional group for the subsequent bisphosphonation. This is achieved by hydrolyzing the methyl ester. Conversion to the hydrochloride salt improves the compound's stability and crystallinity, making it easier to handle and purify.

-

Procedure:

-

Treat the crude methyl 3-(N-(methyl-d3)-N-pentylamino)propionate with aqueous hydrochloric acid.

-

Reflux the mixture for several hours to ensure complete hydrolysis.

-

Cool the solution and remove the water under reduced pressure to yield the crude hydrochloride salt of 3-(N-(methyl-d3)-N-pentylamino)propanoic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., isopropanol/acetone).

-

-

Figure 2: Detailed workflow for the synthesis of the deuterated precursor intermediate.

Part 2: Bisphosphonation and Final Salt Formation

This stage is the hallmark of bisphosphonate synthesis, converting the carboxylic acid group into the 1-hydroxy-1,1-bisphosphonic acid functional group. The reaction conditions are critical for achieving a good yield and purity.

Experimental Protocol: Bisphosphonation and Purification

-

Step 2a: Bisphosphonation Reaction.

-

Rationale: The reaction of a carboxylic acid with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) is a well-established method for creating bisphosphonates.[8][9][10] PCl₃ acts as both a dehydrating agent and a source of phosphorus. The reaction proceeds through several complex intermediates before hydrolysis. A high-boiling inert solvent is required.

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 3-(N-(methyl-d3)-N-pentylamino)propanoic acid hydrochloride, phosphorous acid, and a solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) or toluene.[9][10]

-

Stir the mixture and heat to 60-70°C.

-

Add phosphorus trichloride dropwise, carefully controlling the temperature.[9][10]

-

After the addition is complete, raise the temperature to approximately 80-85°C and maintain for 6-8 hours.[9][10]

-

-

-

Step 2b: Hydrolysis.

-

Rationale: The initial phosphonation reaction forms a mixture of pyrophosphates and other phosphorus intermediates. A vigorous hydrolysis step, typically by refluxing in water or aqueous acid, is essential to break down these intermediates and form the two P-C-OH bonds of the final product.

-

Procedure:

-

Cool the reaction mass to below 30°C.

-

If a solvent like toluene was used, decant it from the viscous residue.[10]

-

Carefully add deionized water to the residue, controlling the exotherm.

-

Heat the aqueous mixture to reflux (approx. 100-110°C) and maintain for 7-10 hours until the reaction is complete (monitored by ³¹P NMR or HPLC).[9][10]

-

-

-

Step 2c: Formation and Isolation of the Monosodium Salt.

-

Rationale: Ibandronic acid is highly soluble in water, making its isolation as a free acid difficult.[6][10] However, the monosodium salt has a specific pH at which its solubility is minimized. By carefully adjusting the pH of the reaction mixture to this isoelectric point (around 4.1-4.3), the product can be selectively precipitated.

-

Procedure:

-

Cool the reaction mixture to around 40°C.

-

Slowly add a 30% sodium hydroxide solution to adjust the pH to a range of 4.1 to 4.3.[9]

-

Add an anti-solvent, such as methanol, to further decrease the solubility of the salt and induce precipitation.[9]

-

Stir the resulting slurry for several hours to ensure complete crystallization.

-

Isolate the solid product by centrifugation or filtration. Wash the solid with methanol to remove residual impurities.

-

Dry the product under reduced pressure at 55-60°C to obtain the crude this compound.

-

-

-

Step 2d: Recrystallization.

-

Rationale: A final recrystallization step is crucial to achieve the high purity required for pharmaceutical research and use as an analytical standard. A mixed solvent system, typically methanol/water, is effective for this purpose.[9]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot deionized water.

-

Slowly add methanol until the solution becomes turbid.

-

Heat slightly to redissolve the solid, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with cold methanol, and dry under vacuum.

-

-

Figure 3: Workflow for the bisphosphonation, hydrolysis, and final salt purification.

Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and isotopic incorporation of the final product.

| Analytical Technique | Parameter | Expected Result for this compound |

| Mass Spectrometry | Molecular Ion (M-H)⁻ | Expected m/z: 321.1 (Calculated for C₉H₁₉D₃NO₇P₂⁻). This is 3 units higher than the non-labeled analogue. |

| ¹H NMR | N-Methyl Signal | Absence of the characteristic N-CH₃ singlet peak found in standard Ibandronic Acid. |

| ³¹P NMR | Phosphorus Signal | A singlet or closely coupled multiplet in the characteristic chemical shift range for bisphosphonates, confirming the P-C-P structure. |

| HPLC | Purity | ≥98% purity. The retention time should match that of an Ibandronate standard. A common method uses a C18 column with a mobile phase containing an ion-pairing agent (e.g., 1-hexanesulfonic acid sodium salt) and UV detection at ~195-205 nm.[11][12] |

| Isotopic Enrichment | Mass Spectrometry | >98% Deuterium incorporation, determined by the relative intensities of the isotopic peaks. |

Conclusion

The synthesis of this compound is a meticulous process that combines standard organic transformations with precise isotopic labeling. The strategy hinges on the early and efficient introduction of the deuterium label into the N-methyl group of the side-chain precursor, followed by a robust and well-documented bisphosphonation reaction. Careful control over reaction conditions, particularly during the hydrolysis and pH-dependent precipitation steps, is critical for achieving high yield and purity. The final, highly purified product serves as an invaluable tool for advanced pharmaceutical analysis, enabling researchers to accurately quantify Ibandronic acid in biological systems and further investigate its metabolic fate.

References

-

Synthesis of ibandronic acid derivatives from MPA in the absence of any solvent. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2). (2025, December 16). Oreate AI. Retrieved January 15, 2026, from [Link]

- Wang, P. (2014). Method for preparing sodium Ibandronate monohydrate. (CN103554177A). Google Patents.

- Srinivas, G., & et al. (2010). Process for the synthesis of ibandronate sodium. (EP2038291B1). Google Patents.

- Srinivas, G., & et al. (2012). Process for the synthesis of Ibandronate sodium. (US8178712B2). Google Patents.

- Srinivas, G., & et al. (2008). Process for the synthesis of ibandronate sodium. (WO2008035367A2). Google Patents.

-

Ibandronic Acid-D3. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]

- Aronhime, J., & et al. (2007). Crystalline forms of ibandronic acid and processes for preparation thereof. (WO2007127249A1). Google Patents.

-

Ibandronate Sodium Tablets. (n.d.). Department of Drug Administration, National Medicines Laboratory. Retrieved January 15, 2026, from [Link]

- Xiang, Y. (2013). Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC). (CN103134886A). Google Patents.

-

Ibandronic Acid-D3. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]

-

Ibandronic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Keglevich, G., et al. (2013). Rational Synthesis of Ibandronate and Alendronate. Current Organic Synthesis, 10(4), 599-603. Bentham Science. Retrieved January 15, 2026, from [Link]

-

Wang, L., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(7), 545-556. PubMed. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis of ibandronate sodium (2) from N-methyl-N-pentyl-β-alanine... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Ibandronate Sodium Monohydrate - LKT Labs [lktlabs.com]

- 2. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]

- 7. WO2008035367A2 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103554177A - Method for preparing sodium Ibandronate monohydrate - Google Patents [patents.google.com]

- 10. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 11. giwmscdnone.gov.np [giwmscdnone.gov.np]

- 12. CN103134886A - Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Ibandronic Acid-d3 Sodium Salt

This guide provides a detailed exploration of the molecular mechanism of Ibandronic Acid, a potent nitrogen-containing bisphosphonate, and clarifies the specific role and application of its deuterated analog, Ibandronic Acid-d3 Sodium Salt, for researchers, scientists, and drug development professionals.

Introduction: The Clinical Significance of Ibandronic Acid and the Role of Isotopic Labeling

Ibandronic acid is a third-generation bisphosphonate widely utilized in the treatment of postmenopausal osteoporosis and other conditions characterized by excessive bone resorption.[1][2][3][4] Its primary therapeutic benefit lies in its ability to inhibit osteoclast activity, thereby reducing bone breakdown, increasing bone mineral density, and lowering the risk of fractures.[1][5] The introduction of isotopically labeled analogs, such as this compound, serves a critical role not in altering the therapeutic mechanism, but in facilitating precise quantitative analysis essential for pharmacokinetic and bioequivalence studies.[3][6] This guide will first elucidate the core mechanism of action of Ibandronic Acid and then detail the technical application of its deuterated form.

Part 1: The Core Mechanism of Action of Ibandronic Acid

The therapeutic efficacy of Ibandronic Acid is rooted in its high affinity for bone mineral and its potent inhibitory effect on a key enzyme within osteoclasts.

Targeting Bone Tissue and Osteoclast Uptake

Like other bisphosphonates, Ibandronic Acid has a strong affinity for hydroxyapatite, the mineral component of bone.[1][7] This property allows it to be selectively adsorbed onto the bone surface, particularly at sites of active bone remodeling.[7] During the process of bone resorption, osteoclasts create an acidic microenvironment that dissolves the bone mineral, releasing the bound Ibandronic Acid. The drug is then internalized by the osteoclast through fluid-phase endocytosis.[1]

Molecular Target: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Once inside the osteoclast, Ibandronic Acid exerts its primary effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[1][7] This pathway is responsible for the production of essential isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4]

Downstream Cellular Consequences of FPPS Inhibition

The inhibition of FPPS by Ibandronic Acid leads to a cascade of events that disrupt osteoclast function and survival:

-

Disruption of Protein Prenylation: FPP and GGPP are essential for the post-translational modification process known as prenylation. This process involves the attachment of farnesyl or geranylgeranyl groups to small GTPase signaling proteins, such as Ras, Rho, and Rac.[1]

-

Impaired Osteoclast Function: Prenylated GTPases are vital for maintaining the cytoskeletal organization of osteoclasts, including the formation of the "ruffled border" – a specialized cell membrane structure required for bone resorption.[1] By preventing prenylation, Ibandronic Acid disrupts these critical cellular processes.

-

Induction of Apoptosis: The disruption of GTPase signaling also interferes with cell survival pathways, ultimately leading to osteoclast apoptosis (programmed cell death).[1] This reduces the number of active osteoclasts available to resorb bone.

The collective outcome of these actions is a significant reduction in bone resorption, which allows the bone formation activity of osteoblasts to predominate, leading to a net gain in bone mass over time.[1]

Sources

- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological properties and mechanism of action of ibandronate: application to the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 5. Ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ibandronic Acid-d3 Sodium Salt: Molecular Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ibandronic Acid-d3 Sodium Salt, a deuterated isotopologue of the potent bisphosphonate, Ibandronic Acid. This document delves into the core physicochemical properties, elucidates the molecular structure with a focus on the deuterium labeling, proposes a viable synthetic pathway, and details its critical application as an internal standard in quantitative bioanalytical assays. This guide is intended to be a valuable resource for researchers, medicinal chemists, and analytical scientists engaged in the development and analysis of nitrogen-containing bisphosphonates.

Introduction: The Significance of Deuterated Ibandronic Acid

Ibandronic Acid is a third-generation nitrogen-containing bisphosphonate widely used in the treatment of osteoporosis and other bone-related disorders.[1][2][3] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, which ultimately leads to the apoptosis of osteoclasts and a reduction in bone resorption.[1][2] In the realm of drug development and clinical pharmacokinetics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This compound serves this crucial role, enabling researchers to overcome matrix effects and ensure the reliability of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[4][5][6]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the incorporation of three deuterium atoms, providing a distinct mass shift from the parent compound without significantly altering its chemical properties.

Chemical Identity

| Property | Value | Source |

| Chemical Name | sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphono-propyl]phosphinate | [7] |

| Synonyms | [1-Hydroxy-3-(methyl-d3-pentylamino)propylidene]bisphosphonic Acid Sodium Salt | [6] |

| CAS Number | 1329834-28-7 | [6] |

| Molecular Formula | C₉H₁₉D₃NNaO₇P₂ | [8] |

| Molecular Weight | 344.23 g/mol | [8] |

| SMILES | [Na+].[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)[O-] | [7] |

Structural Elucidation

The molecular structure of this compound is characterized by a central carbon atom bonded to a hydroxyl group and two phosphonate groups. A key feature is the nitrogen-containing side chain, where the methyl group attached to the nitrogen atom is perdeuterated.

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Remarks |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [2] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | |

| Melting Point | >208°C (decomposes) |

Spectroscopic Characterization

While publicly available, detailed spectra for this compound are limited, this section outlines the expected spectroscopic features based on its structure and data from its non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of the pentyl chain and the propyl backbone. The characteristic signal for the N-methyl protons (around 2.5-3.0 ppm) in the non-deuterated Ibandronic Acid will be absent in the spectrum of the d3-analog.

-

¹³C NMR: The carbon spectrum will show signals corresponding to the nine carbon atoms. The signal for the N-methyl carbon will be observed as a triplet due to coupling with deuterium.

-

³¹P NMR: The phosphorus NMR spectrum is anticipated to show a single resonance for the two equivalent phosphorus atoms of the bisphosphonate group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the identity and purity of this compound. Due to the polar nature of bisphosphonates, derivatization is often required for optimal analysis by GC-MS or LC-MS. A common derivatization agent is trimethylsilyldiazomethane.[4][5]

-

Mass Transitions for LC-MS/MS Analysis: In a widely cited method, the derivatized Ibandronic Acid and its d3-internal standard are monitored using the following mass transitions in positive ion mode:[4][5]

-

Ibandronate: m/z 376.1 → 114.2

-

d3-Ibandronate: m/z 379.1 → 61.0

-

The mass difference of 3 amu between the parent ions confirms the incorporation of three deuterium atoms.

Caption: Simplified fragmentation pathway for derivatized Ibandronic Acid-d3.

Proposed Synthesis Pathway

While the exact proprietary synthesis methods for commercially available this compound are not disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of Ibandronate Sodium.[9][10][11][12] The key step is the introduction of the trideuteriomethyl group.

A logical approach involves the N-alkylation of a suitable precursor with a deuterated methylating agent.

Proposed Synthetic Scheme

Caption: A plausible synthetic route for this compound.

Step-by-Step Methodology (Proposed)

-

N-Trideuteriomethylation: N-pentyl-β-alanine is reacted with trideuteriomethyl iodide (CD₃I) in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone) to yield N-(trideuteriomethyl)-N-pentyl-β-alanine.

-

Bisphosphonation: The resulting deuterated amino acid is then subjected to a bisphosphonation reaction. This is typically achieved by reacting the carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) in a high-boiling solvent such as toluene or chlorobenzene.[9][10][12]

-

Hydrolysis and Salt Formation: The reaction mixture is then hydrolyzed with water to form Ibandronic Acid-d3. Subsequent treatment with a stoichiometric amount of sodium hydroxide (NaOH) followed by purification (e.g., crystallization from a water/alcohol mixture) affords the final product, this compound.

Application in Quantitative Bioanalysis: A Workflow

The primary application of this compound is as an internal standard for the quantification of Ibandronic Acid in biological samples. Its use is critical for compensating for variability in sample preparation and instrument response.[4][5]

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantification of Ibandronic Acid.

Detailed Protocol: Quantification of Ibandronic Acid in Human Plasma

This protocol is adapted from the validated method described by Tarcomnicu et al.[4]

-

Sample Preparation:

-

To a 200 µL aliquot of human plasma, add a known amount of this compound working solution.

-

-

Liquid-Liquid Extraction (LLE):

-

Perform a liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.

-

-

Derivatization:

-

Evaporate the organic extract to dryness.

-

Reconstitute the residue and add trimethylsilyldiazomethane to derivatize the phosphonic acid groups.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an appropriate buffer and organic solvent.

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the transitions: m/z 376.1 → 114.2 for Ibandronate and m/z 379.1 → 61.0 for d3-Ibandronate.[4][5]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of Ibandronic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Ibandronic Acid in biological matrices. Its well-defined molecular structure, with deuterium labeling on the N-methyl group, provides the necessary mass shift for use as an ideal internal standard in mass spectrometry-based assays. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and a practical workflow for its application in bioanalysis. The methodologies and data presented herein are intended to support the research and development efforts of scientists working with this important class of therapeutic agents.

References

-

Tarcomnicu, I., et al. (2009). High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications. Journal of Chromatography B, 877(28), 3159-3166. [Link]

-

Moustapha, M. E., et al. (2016). Solid phase extraction and LC-MS/MS quantification of ibandronate in human plasma. Tropical Journal of Pharmaceutical Research, 15(1), 175-182. [Link]

- US Patent 8,178,712 B2. (2012).

- Keglevich, G., et al. (2017). Synthesis of ibandronic acid derivatives from MPA in the absence of any solvent. Letters in Organic Chemistry, 14(10), 734-738.

-

ResearchGate. (n.d.). Structures of bisphosphonates. [Link]

-

Endele, R., Loew, H., & Bauss, F. (2005). Analytical methods for the quantification of ibandronate in body fluids and bone. Journal of pharmaceutical and biomedical analysis, 39(1-2), 246–256. [Link]

-

PubChem. (n.d.). Ibandronate. [Link]

-

Oreate AI. (2025). Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2). [Link]

-

PubChem. (n.d.). Ibandronate Sodium. [Link]

-

PubChem. (n.d.). Sdccgsbi-0633790.P001. [Link]

- European Patent Office. (2010).

-

European Medicines Agency. (n.d.). Ibandronic Acid Teva, INN-Ibandronate Sodium Monohydrate. [Link]

-

Waters Corporation. (2025). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. [Link]

- Google Patents. (n.d.).

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

European Patent Office. (2010). Process for the synthesis of ibandronate sodium (EP 2038291 B1). [Link]

- Patel, R. C., et al. (2014). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3866-3872.

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

-

Dunn, W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

PubChem. (n.d.). Ibandronate Sodium Anhydrous. [Link]

Sources

- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2) - Oreate AI Blog [oreateai.com]

- 3. Ibandronate Sodium | C9H24NNaO8P2 | CID 23663991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN101279985B - Synthetic method of ibandronate - Google Patents [patents.google.com]

- 12. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical and Chemical Stability of Ibandronic Acid-d3 Sodium Salt

Introduction: The Critical Role of Stability in Drug Development

Ibandronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its ability to inhibit osteoclast-mediated bone resorption.[4][5][6] The introduction of isotopically labeled analogs, such as Ibandronic Acid-d3 Sodium Salt, is pivotal for pharmacokinetic and bioanalytical studies, serving as an invaluable internal standard for quantitative analysis by techniques like mass spectrometry.[7]

This technical guide provides an in-depth exploration of the physical and chemical stability of this compound. While specific stability data for the deuterated form is not extensively published, the fundamental stability profile is expected to closely mirror that of the non-labeled Ibandronic Acid Sodium Salt. The substitution of hydrogen with deuterium atoms is not anticipated to alter the primary degradation pathways, although it may have a minor impact on the kinetics of certain reactions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for designing and interpreting stability studies, ensuring the integrity and reliability of this critical analytical standard.

Physicochemical Properties of Ibandronate Sodium

Ibandronate sodium is a white to almost white crystalline powder.[8][9] It is sparingly soluble in water and exhibits high thermal stability, with a boiling point reported to be as high as 587.8°C.[8] For optimal chemical stability, storage in low-temperature environments (2–8°C) is recommended.[8]

Solid-State Stability: Polymorphism and Hygroscopicity

The solid-state characteristics of an active pharmaceutical ingredient (API) are paramount to its stability, dissolution, and bioavailability. Ibandronate sodium is known to exist in various crystalline forms (polymorphs) and as a monohydrate.[10][11][12]

Key Considerations for Solid-State Stability:

-

Polymorphism: Different polymorphic forms of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.[11] It is crucial to characterize the polymorphic form of this compound to ensure consistency and control over its performance.

-

Hygroscopicity: Ibandronate sodium monohydrate has been shown to undergo reversible thermal dehydration and rehydration.[10] This hygroscopic nature necessitates careful control of humidity during storage and handling to prevent changes in its physical form and water content, which could impact its stability and accurate weighing for analytical purposes. The monohydrate form is generally considered to be the most stable under ambient conditions.[10]

Chemical Stability and Degradation Pathways

A thorough understanding of a compound's degradation profile under various stress conditions is a regulatory requirement and a fundamental aspect of drug development.[13][14] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[13][14]

Forced Degradation Studies: An Experimental Blueprint

Forced degradation studies for this compound should be designed to evaluate its stability under a range of harsh conditions. The following is a recommended experimental workflow:

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

Based on the structure of ibandronic acid, which contains phosphonate groups and a tertiary amine, the following degradation pathways can be anticipated:

-

Hydrolytic Degradation: While the P-C-P backbone of bisphosphonates is generally stable, extreme pH and high temperatures could potentially lead to some level of degradation.[15]

-

Oxidative Degradation: The tertiary amine in the side chain could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Although formulation studies suggest good photostability, exposure of the pure API to high-intensity light may induce degradation.[16][17]

-

Thermal Degradation: Ibandronic acid exhibits high thermal stability in its solid form.[8] However, in solution, elevated temperatures can accelerate hydrolytic and other degradation reactions.

The following table summarizes the recommended stress conditions for forced degradation studies:

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | Degradation of side chain |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours | Degradation of side chain |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | N-oxide formation |

| Thermal (Solid) | 80°C | 7 days | Dehydration, decomposition | |

| Thermal (Solution) | 80°C | 7 days | Accelerated hydrolysis | |

| Photostability | ICH Q1B Option 2 | Ambient | As per guidelines | Photolytic products |

Long-Term and Accelerated Stability Studies

Beyond forced degradation, long-term and accelerated stability studies are essential to determine the appropriate storage conditions and shelf-life of this compound. These studies should be conducted according to ICH Q1A(R2) guidelines.

Recommended Storage Conditions for Stability Testing:

| Study | Storage Condition | Minimum Duration |

| Long-Term | 2-8°C | 12 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |

Analytical Methodologies for Stability Assessment

The development and validation of a stability-indicating analytical method is a critical component of any stability program. This method must be able to separate the intact API from its degradation products and allow for their quantification.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in the ibandronic acid molecule, direct UV detection can be challenging.[18] However, several HPLC-based approaches have been successfully employed:

-

Indirect UV Detection: This involves the use of a UV-absorbing ion-pairing agent in the mobile phase.[18]

-

Refractive Index (RI) Detection: This universal detection method can be used for non-chromophoric compounds.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for the quantification of ibandronate and its degradation products.[20] It is the method of choice for analyzing the deuterated analog, as it can distinguish between the labeled and unlabeled forms.

Protocol for a Stability-Indicating HPLC-MS/MS Method:

-

Column: A suitable reversed-phase column (e.g., C18) or an anion-exchange column.[19]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Detection: Tandem mass spectrometry (MS/MS) in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification of the parent compound and any identified degradation products.

Caption: Workflow for a stability-indicating HPLC-MS/MS method.

Conclusion: Ensuring the Integrity of a Critical Analytical Standard

The physical and chemical stability of this compound is paramount to its function as a reliable internal standard in bioanalytical and pharmacokinetic studies. While it is expected to have a stability profile similar to its non-deuterated counterpart, a comprehensive stability program is essential to confirm its integrity over time. This guide provides a framework for understanding the key stability aspects, from solid-state properties to potential degradation pathways and the analytical methods required for their assessment. By implementing robust stability testing protocols, researchers can ensure the accuracy and reproducibility of their data, ultimately contributing to the successful development of new therapies for bone disorders.

References

- Oreate AI. (2025, December 16). Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2).

- Pimple, S., et al. Formulation development and compatibility study of ibandronate sodium injection 3mg/3mL. Journal of Chemical and Pharmaceutical Research.

- Pimple, S., et al. (2025, August 9). Formulation development and compatibility study of ibandronate sodium injection 3mg/3mL.

- Berton, A., et al. (2025, August 5). Structural and thermal characterization of sodium ibandronate monohydrate. ResearchGate.

- Pimple, S., et al. Formulation development and compatibility study of ibandronate sodium injection 3mg/3mL.

- Lifshitz-Liron, R., et al. (2009). Crystalline forms of ibandronate sodium. Google Patents.

- European Medicines Agency. Bondronat, INN-Ibandronic acid.

- Barrocas, A. A., et al. (2009). High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications. PubMed.

- Rao, B. M., et al. Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form.

- Bakshi, M., & Singh, S. Forced Degradation Studies: Regulatory Considerations and Implementation.

- Human Metabolome Database. (2012, September 6). Showing metabocard for Ibandronate (HMDB0014848).

- Pawar, S. D., et al. (2019, May 15). Development and Validation of UV Spectrophotometric Method for Estimation Ibandronate sodium in Pharmaceutical Formulation.

- Barrett, J., et al. Ibandronate: a clinical pharmacological and pharmacokinetic update. PubMed.

- Wikipedia. Ibandronic acid.

- Ionescu, D., et al. The kinetic study of the thermally induced degradation and an evaluation of the drug–excipient interactions performed for a new-generation bisphosphonate—risedronate. ResearchGate.

- Kumar, V., & Singh, A. (2016, December 14). Forced Degradation Studies. MedCrave online.

- Mitrevska, M., et al. RP-HPLC method with indirect UV detection for determination of sodium ibandronate in pharmaceuticals.

- Yılmaz, F. Ç., & Pekin, M. Determination of Stability Constants of Ibandronate Complexes with Ca(II), Mg(II) and Sr(II).

- National Center for Biotechnology Information. Ibandronate. PubChem.

- MedChemExpress. Ibandronic Acid-d3 sodium.

- Markovic, I. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Ibandronate Sodium?.

- Geneesmiddeleninformatiebank. (2018, June 12). Public Assessment Report Scientific discussion Ibandroninezuur Sandoz 150 mg, film-coated tablets (ibandronate sodium monohydrate).

- VIVAN Life Sciences. This compound.

- Santa Cruz Biotechnology. This compound.

- U.S. Food and Drug Administration. (2003, May 13). 21-455 Boniva Chemistry Review.

- ChemicalBook. (2025, July 4). Ibandronic acid.

- Ebetino, F. H., et al. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. PubMed Central.

- LKT Labs. Ibandronate Sodium Monohydrate.

- MedKoo Biosciences. Ibandronic Acid.

- Royal Osteoporosis Society. Ibandronate (ibandronic acid).

- Reid, I. R., & Green, J. R. (2014, December 17). Long-term efficacy, safety, and patient acceptability of ibandronate in the treatment of postmenopausal osteoporosis. National Institutes of Health.

- Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.

- Vardan, V. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

Sources

- 1. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 3. Ibandronate (ibandronic acid) [theros.org.uk]

- 4. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]

- 6. Ibandronate Sodium Monohydrate - LKT Labs [lktlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2) - Oreate AI Blog [oreateai.com]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. researchgate.net [researchgate.net]

- 11. US20090012047A1 - Crystalline forms of ibandronate sodium - Google Patents [patents.google.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. sphinxsai.com [sphinxsai.com]

- 20. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ibandronic Acid-d3 Sodium Salt (CAS: 1329834-28-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibandronic Acid-d3 Sodium Salt, the deuterated analog of the potent bisphosphonate Ibandronic Acid, serves as an indispensable tool in modern bioanalytical and pharmaceutical research. Its primary utility lies in its role as a high-fidelity internal standard for quantitative mass spectrometry-based assays. This guide provides a comprehensive overview of its chemical properties, the rationale for its use, and detailed methodologies for its application in pharmacokinetic and metabolic studies. We will delve into the mechanism of action of Ibandronic Acid to provide a therapeutic context and present detailed protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of Stable Isotope Labeling

In the pursuit of accurate and reproducible quantification of analytes in complex biological matrices, the use of a suitable internal standard is paramount.[1] An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2][3] Stable isotope-labeled compounds, particularly deuterated analogs, are considered the gold standard for internal standards in mass spectrometry.[4] The substitution of hydrogen atoms with deuterium provides a mass shift that is easily distinguishable by a mass spectrometer, without significantly altering the chemical behavior of the molecule.[3]

This compound is the deuterium-labeled form of Ibandronic Acid, a third-generation nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related disorders.[5][6] The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the accurate quantification of Ibandronic Acid in biological samples such as plasma and urine.[7]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in analytical method development.

| Property | Value | Source |

| CAS Number | 1329834-28-7 | [8][9] |

| Molecular Formula | C₉H₁₉D₃NNaO₇P₂ | [9][10] |

| Molecular Weight | 344.23 g/mol | [9] |

| Synonym(s) | [1-Hydroxy-3-(methyl-d3-pentylamino)propylidene]bisphosphonic Acid Sodium Salt | [9] |

| Appearance | White to off-white solid | [10] |

| Melting Point | >208°C (decomposes) | [8] |

| Unlabeled CAS | 138844-81-2 (for Ibandronate Sodium) | [10] |

Synthesis and Characterization

The synthesis of this compound involves the incorporation of deuterium atoms into the Ibandronic Acid molecule. While specific proprietary synthesis routes may vary between manufacturers, a general approach involves the use of deuterated precursors. For instance, a deuterated N-methyl-N-pentylamine could be used as a key intermediate in the synthesis pathway that ultimately forms the bisphosphonate structure.[11][12][13]

Key Synthesis Steps (General Overview):

-

Preparation of a deuterated intermediate: This often involves the reaction of a precursor amine with a deuterated alkylating agent.

-

Reaction with a phosphonating agent: The deuterated intermediate is then reacted with phosphorous acid and a phosphorus halide (e.g., phosphorus trichloride) to form the bisphosphonic acid structure.[12]

-

Formation of the sodium salt: The resulting Ibandronic Acid-d3 is then converted to its monosodium salt.[11]

Characterization and Quality Control:

To ensure its suitability as an internal standard, this compound undergoes rigorous quality control. The following analytical techniques are typically employed:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.[9]

High isotopic enrichment (typically ≥98%) and chemical purity (>99%) are critical for reliable quantification.[4]

Mechanism of Action of Ibandronic Acid: Therapeutic Context

Ibandronic acid, like other nitrogen-containing bisphosphonates, exerts its therapeutic effects by inhibiting bone resorption.[14] Its primary molecular target is farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway within osteoclasts (bone-resorbing cells).[15]

The Mevalonate Pathway and Osteoclast Function:

The mevalonate pathway is crucial for the synthesis of isoprenoid lipids, such as FPP and geranylgeranyl pyrophosphate (GGPP).[5] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[5] Prenylated GTPases are vital for maintaining osteoclast morphology, function, and survival.[15]

By inhibiting FPP synthase, ibandronic acid disrupts the prenylation of these signaling proteins, leading to:

-

Disorganization of the osteoclast cytoskeleton.

-

Loss of the ruffled border, which is essential for bone resorption.

-

Induction of osteoclast apoptosis (programmed cell death).[15]

This ultimately leads to a decrease in the rate of bone turnover, an increase in bone mineral density, and a reduced risk of fractures in patients with osteoporosis.[14][16]

Application in Bioanalytical Methods: LC-MS/MS Quantification

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of Ibandronic Acid in biological matrices like human plasma.[7]

Rationale for Use:

-

Correction for Matrix Effects: Biological samples are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[4][17]

-

Compensation for Sample Loss: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), some amount of the analyte may be lost. The internal standard is added at the beginning of the workflow and is assumed to be lost at the same rate as the analyte, thus correcting for this variability.[2]

-

Improved Precision and Accuracy: By accounting for variations in extraction efficiency, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[17]

Typical LC-MS/MS Workflow:

Step-by-Step Experimental Protocol

This protocol is a generalized example and should be optimized and validated for specific laboratory conditions and instrumentation.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Ibandronic Acid and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Prepare working solutions by serial dilution of the stock solutions to create calibration standards and quality control (QC) samples at various concentrations.[18]

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 0.5 mL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the Ibandronic Acid-d3 internal standard working solution.

-

Pre-treat the sample, for example, by adding a lysis buffer like phosphoric acid, vortexing, and centrifuging.[19]

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Due to the polar nature of bisphosphonates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separation without derivatization.[20]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[18]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For a derivatized example, transitions could be 376.1 → 114.2 for ibandronate and 379.1 → 61.0 for d3-ibandronate.[7] These values will differ for underivatized analysis and must be optimized.

-

4. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Ibandronic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical reagent for researchers and drug development professionals engaged in the study of Ibandronic Acid. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for demanding applications such as pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A thorough understanding of its properties, the therapeutic mechanism of the parent compound, and the principles of its application in bioanalytical methods is essential for its effective implementation in a research or regulatory setting.

References

-

Wikipedia. (n.d.). Ibandronic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ibandronate. National Center for Biotechnology Information. Retrieved from [Link]

- Owa, G. U. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

-

European Medicines Agency. (n.d.). Ibandronic Acid Teva, INN-ibandronic acid. Retrieved from [Link]

-

Macmillan Cancer Support. (n.d.). Ibandronic acid. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Solomon, D. H. (2005). Biological properties and mechanism of action of ibandronate: application to the treatment of osteoporosis. Bone, 37(3), S1-S8. doi:10.1016/j.bone.2005.05.007

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

- Miura, M., et al. (2009). High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 343-348. doi:10.1016/j.jpba.2009.05.009

-

Pharmaffiliates. (n.d.). This compound See I120003. Retrieved from [Link]

- Al-Tannak, N. F., et al. (2015). Solid phase extraction and LC-MS/MS quantification of ibandronate in human plasma.

-

Waters Corporation. (2025, June 4). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Retrieved from [Link]

-

Moro, A., et al. (n.d.). A method for the extraction and quantification of zoledronic acid (ZA) from human bone was set up and validated. Retrieved from [Link]

- Google Patents. (n.d.). EP2038291B1 - Process for the synthesis of ibandronate sodium.

- Google Patents. (n.d.). US8178712B2 - Process for the synthesis of Ibandronate sodium.

- Google Patents. (n.d.). WO2008035367A2 - Process for the synthesis of ibandronate sodium.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Ibandronic acid - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound See I120003 | 1329834-28-7 [chemicalbook.com]

- 9. vivanls.com [vivanls.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 12. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]

- 13. WO2008035367A2 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 14. ec.europa.eu [ec.europa.eu]

- 15. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ibandronic acid | Macmillan Cancer Support [macmillan.org.uk]

- 17. texilajournal.com [texilajournal.com]

- 18. researchgate.net [researchgate.net]

- 19. air.unimi.it [air.unimi.it]

- 20. lcms.cz [lcms.cz]

A Technical Guide to the Determination of Isotopic Purity for Ibandronic Acid-d3 Sodium Salt

Foreword: Beyond Chemical Purity in Deuterated Pharmaceuticals

In the landscape of modern drug development and clinical research, the strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool to enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2] Ibandronic Acid-d3 Sodium Salt, a deuterated analogue of the potent bisphosphonate Ibandronic Acid, exemplifies this innovation. It is utilized in treating osteoporosis and serves as a critical internal standard in bioanalytical studies.[2] However, for a deuterated API, the traditional definition of purity, which primarily concerns the absence of chemical contaminants, is insufficient. The concept must expand to rigorously interrogate isotopic purity .[3]

This guide provides a comprehensive, field-proven framework for researchers, quality control analysts, and drug development professionals to determine the isotopic purity of this compound. We will move beyond mere procedural lists to explain the scientific rationale behind methodological choices, establishing a self-validating system for analysis. The core of this guide is built on a dual-technique approach, leveraging the strengths of both High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to generate a complete and trustworthy characterization of the material.

Foundational Concepts: Defining Isotopic Purity

Before delving into analytical protocols, it is crucial to establish a clear understanding of the terminology that governs the characterization of deuterated compounds.[3]

-

Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition. For Ibandronic Acid-d3, the target molecule contains three deuterium atoms. However, the synthesis process inevitably produces a population of molecules with fewer deuterium atoms (d2, d1) and even some non-deuterated (d0) molecules.[1][3]

-

Isotopic Enrichment: This term refers to the percentage of deuterium at a specific, labeled position within a molecule. For example, a starting material with 99.8% deuterium enrichment means there is a 99.8% probability of finding a deuterium atom at any given labeled site.[3]

-

Species Abundance (or Isotopic Purity): This refers to the percentage of the entire population of molecules that has the desired, complete isotopic composition. It is the ultimate measure of the purity of the deuterated API. A high isotopic enrichment does not guarantee a correspondingly high species abundance, especially with multiple deuteration sites, due to the statistical nature of the incorporation.[3]

The primary goal of our analysis is to accurately quantify the species abundance of the d3 isotopologue and characterize the distribution of the d0, d1, and d2 variants. This is a critical quality attribute, as unintended isotopic impurities can significantly affect the drug's safety and potency through kinetic isotope effects.[4]

The Analytical Cornerstone: A Dual-Technique Strategy

No single analytical technique can provide a complete picture of isotopic purity. A robust and defensible analysis relies on the synergistic combination of Mass Spectrometry and NMR spectroscopy.[5][6]

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate assessment of the mass distribution of all isotopologues present in the sample. Its high resolving power is essential to separate the minute mass differences between isotopologues.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the molecule and, crucially, verifies the precise location of the deuterium labels. It also offers a complementary method for quantifying the degree of deuteration at each intended site.[5][6]

The logical flow of this dual-technique approach ensures that we not only measure the distribution of masses but also confirm that these masses correspond to the correct molecular structure with deuterium in the specified positions.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

A Technical Guide to Ibandronic Acid-d3 Sodium Salt in Osteoporosis Research

This guide provides an in-depth technical overview of Ibandronic Acid-d3 Sodium Salt, a critical tool in the field of osteoporosis research. We will delve into the molecular mechanisms of Ibandronic Acid, the rationale for isotopic labeling, and its application in preclinical and analytical studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Part 1: Foundational Understanding of Ibandronic Acid in Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by a reduction in bone mass and the deterioration of bone microarchitecture, leading to an increased risk of fractures.[1] The underlying pathology involves an imbalance in bone remodeling, the continuous process of bone breakdown (resorption) by osteoclasts and bone formation by osteoblasts.[2][3] In osteoporotic conditions, the rate of resorption surpasses that of formation, resulting in a net loss of bone density.[3]

1.1 Mechanism of Action: Targeting the Osteoclast

Ibandronic acid is a potent, nitrogen-containing bisphosphonate that is widely used for the treatment and prevention of osteoporosis.[2][4][5][6][7] Its primary mechanism of action is the inhibition of osteoclast-mediated bone resorption.[2][3][4]

The process begins with the high affinity of bisphosphonates for hydroxyapatite, the mineral component of bone.[3] When osteoclasts initiate bone resorption, they create an acidic microenvironment that dissolves the bone mineral, releasing the bound ibandronate.[3] The ibandronate is then internalized by the osteoclasts, where it disrupts a key cellular pathway.[3]

Specifically, ibandronate inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway.[3][4] This inhibition prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins.[5] These proteins are vital for crucial osteoclast functions, including the formation of the ruffled border necessary for resorption, cytoskeletal organization, and cell survival.[3] By disrupting these processes, ibandronate induces osteoclast apoptosis and reduces their resorptive capacity.[3][4]

// Nodes Ibandronate [label="Ibandronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoneMatrix [label="Binds to Bone Matrix\n(Hydroxyapatite)", fillcolor="#F1F3F4", fontcolor="#202124"]; Osteoclast [label="Osteoclast Internalization", fillcolor="#FBBC05", fontcolor="#202124"]; Mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; FPPS [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTPases [label="Small GTPase\nPrenylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Function [label="Osteoclast Function\n(e.g., Ruffled Border)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Osteoclast Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resorption [label="Decreased Bone Resorption", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ibandronate -> BoneMatrix; BoneMatrix -> Osteoclast [label="During Resorption"]; Osteoclast -> Mevalonate; Mevalonate -> FPPS [style=invis]; Mevalonate -> GTPases [label="leads to"]; GTPases -> Function; Function -> Resorption [style=invis]; Ibandronate -> FPPS [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; FPPS -> GTPases [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; GTPases -> Function [label="Disrupts", color="#EA4335", fontcolor="#EA4335"]; Function -> Apoptosis [label="Leads to", color="#34A853", fontcolor="#34A853"]; Apoptosis -> Resorption [label="Contributes to"];

{rank=same; Ibandronate} {rank=same; BoneMatrix; Osteoclast} {rank=same; Mevalonate; FPPS; GTPases; Function} {rank=same; Apoptosis; Resorption} }

Figure 1. Mechanism of Action of Ibandronic Acid

Part 2: The Role of Deuterium Labeling in Research

2.1 this compound: A Stable Isotope Labeled Standard

This compound is a form of Ibandronic Acid where three hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[8][9] This isotopic labeling makes it an invaluable tool, primarily as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[6][10][11]

2.2 Why Use a Deuterated Internal Standard?

In LC-MS analysis, an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls. It is used to correct for variations that can occur during sample preparation and analysis.[10] A deuterated internal standard is considered the "gold standard" for several reasons:

-

Chemical and Physical Similarity: Deuterated standards are chemically identical to the analyte of interest, meaning they exhibit very similar behavior during sample extraction, chromatography, and ionization.[10][11]

-

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard is affected by these matrix effects in the same way as the unlabeled analyte, it allows for accurate correction.[10]

-

Improved Accuracy and Precision: By accounting for variability in sample handling and instrument response, deuterated internal standards significantly improve the accuracy, precision, and reproducibility of quantitative assays.[10][12]